molecular formula C11H19Cl B14643390 1-Undecyne, 1-chloro- CAS No. 56772-82-8

1-Undecyne, 1-chloro-

Cat. No.: B14643390
CAS No.: 56772-82-8
M. Wt: 186.72 g/mol
InChI Key: NZPGJWVGKRKUGM-UHFFFAOYSA-N
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Description

1-Undecyne, 1-chloro- is an organic compound with the molecular formula C11H19Cl It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Undecyne, 1-chloro- can be synthesized through several methods. One common approach involves the chlorination of 1-undecyne. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-undecyne, 1-chloro- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-Undecyne, 1-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The triple bond in 1-undecyne, 1-chloro- can participate in addition reactions with hydrogen halides, halogens, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: Formation of 1-undecyn-1-ol.

    Addition: Formation of 1-bromo-1-undecyne.

    Oxidation: Formation of undecanal or undecanone.

Scientific Research Applications

1-Undecyne, 1-chloro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-undecyne, 1-chloro- involves its reactivity with various nucleophiles and electrophiles. The triple bond in the molecule provides a site for addition reactions, while the chlorine atom can be substituted by other groups. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    1-Undecyne: Similar structure but lacks the chlorine atom, making it less reactive in substitution reactions.

    1-Decyne, 1-chloro-: Shorter carbon chain, leading to different physical properties and reactivity.

    1-Dodecyne, 1-chloro-: Longer carbon chain, affecting its solubility and boiling point.

Uniqueness

1-Undecyne, 1-chloro- is unique due to the presence of both a triple bond and a chlorine atom, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

56772-82-8

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

1-chloroundec-1-yne

InChI

InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-9H2,1H3

InChI Key

NZPGJWVGKRKUGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CCl

Origin of Product

United States

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